(2R)-octane-1,2-diol
Description
Significance of Chiral 1,2-Diols in Contemporary Organic Synthesis and Catalysis
Chiral 1,2-diols, compounds featuring two hydroxyl groups on adjacent carbon atoms in a chiral molecule, are of significant interest in both academic research and industrial applications. alfachemic.comresearchgate.net Their importance stems from their utility as versatile building blocks for the synthesis of a wide array of valuable organic compounds, including pharmaceuticals, natural products, and advanced materials. units.itresearchgate.netresearchgate.netrsc.org
In the realm of organic synthesis, chiral 1,2-diols serve as crucial chiral auxiliaries and intermediates. alfachemic.comunits.itresearchgate.net They can be used to introduce stereocenters with high fidelity, guiding the stereochemical outcome of subsequent reactions. researchgate.net The synthesis of enantiomerically enriched 1,2-diols is a key objective, with various methods developed to achieve this, including asymmetric dihydroxylation of olefins, enantioselective reduction of α-hydroxy ketones, and biocatalytic approaches. alfachemic.comresearchgate.net
Furthermore, chiral 1,2-diols are pivotal as ligands in transition-metal catalysis and as organocatalysts themselves. alfachemic.comnih.govbohrium.com When complexed with metal centers, they create a chiral environment that can induce high enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. alfachemic.comnih.gov As organocatalysts, the hydroxyl groups of chiral diols can activate substrates or reagents through hydrogen bonding and other non-covalent interactions, facilitating stereoselective reactions. nih.gov The development of novel chiral diol-based catalysts continues to be an active area of research, aiming to expand the scope and efficiency of asymmetric catalysis. nih.govbohrium.com
Overview of (2R)-Octane-1,2-diol as a Stereochemically Defined Building Block
This compound is a specific chiral 1,2-diol that serves as a valuable stereochemically defined building block in organic synthesis. nih.gov Its structure consists of an eight-carbon chain with hydroxyl groups at the first and second positions, with the stereocenter at the second carbon having an 'R' configuration. nih.gov This defined stereochemistry makes it a useful starting material for the synthesis of other chiral molecules.
The physical and chemical properties of this compound are important for its application in synthesis. It is a diol, a type of alcohol with two hydroxyl groups, and is also known as (R)-(+)-1,2-Octanediol. nih.govontosight.ailookchem.com The presence of the two hydroxyl groups allows for hydrogen bonding, influencing its solubility and reactivity. solubilityofthings.com
Below is a table summarizing some of the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H18O2 | nih.govlookchem.com |
| Molecular Weight | 146.23 g/mol | nih.govlookchem.com |
| CAS Number | 87720-90-9 | nih.govlookchem.com |
| Appearance | Colorless, viscous liquid | ontosight.aisolubilityofthings.com |
| Boiling Point | 243 °C at 760 mmHg | lookchem.com |
| Melting Point | 44 - 45 °C | lookchem.com |
| Density | 0.937 g/cm³ | lookchem.com |
| Solubility | Soluble in polar solvents like water and ethanol | ontosight.aisolubilityofthings.com |
This table is interactive. Click on the headers to sort the data.
The synthesis of this compound can be achieved through various methods, including the asymmetric dihydroxylation of 1-octene (B94956). chemicalbook.com One common method involves the reaction of 1-octene with an oxidizing agent in the presence of a chiral catalyst. chemicalbook.com Another approach is through the epoxidation of 1-octene followed by hydrolysis. google.comchemicalbook.com
Evolution of Research Trajectories for Octane-1,2-diol Derivatives
Research involving octane-1,2-diol and its derivatives has evolved to explore a range of applications. Initially, much of the focus was on the synthesis and fundamental properties of these compounds. google.comchemicalbook.com For instance, early research detailed methods for producing 1,2-octanediol (B41855) from 1-octene using reagents like formic acid and hydrogen peroxide. chemicalbook.com
More recently, research has shifted towards leveraging the specific properties of octane-1,2-diol derivatives for specialized applications. One significant area of investigation is their use as penetration enhancers in topical and transdermal formulations. Studies have shown that alkane diols can facilitate the passage of active pharmaceutical ingredients through the skin.
Furthermore, the antimicrobial properties of 1,2-octanediol have been a subject of study, particularly its effectiveness against head lice. nih.gov This has led to its inclusion in some topical treatments. nih.gov
In the field of materials science, octane-1,2-diol is utilized as a precursor in the synthesis of certain polymers and as a component in hydraulic fluids and lubricants. ontosight.aisolubilityofthings.com The diol functionality allows it to be incorporated into polyester (B1180765) and polyurethane chains, modifying the properties of the resulting polymers.
The development of green and sustainable chemical processes has also influenced research on octane-1,2-diol derivatives. There is growing interest in biocatalytic and environmentally friendly methods for their synthesis. google.com Additionally, their potential as bio-based solvents and components in gasoline is being explored. mdpi.com The evolution of research continues to uncover new and innovative applications for these versatile chemical compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-octane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-4-5-6-8(10)7-9/h8-10H,2-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJTFQOBWATKX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426386 | |
| Record name | (R)-(+)-1,2-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87720-90-9 | |
| Record name | (R)-(+)-1,2-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Asymmetric Synthetic Methodologies for 2r Octane 1,2 Diol and Analogues
Chemoenzymatic and Biocatalytic Pathways
The use of enzymes and whole-cell microbial systems offers a powerful and green alternative for the synthesis of chiral compounds like (2R)-octane-1,2-diol. These biocatalytic methods are prized for their high stereoselectivity and mild reaction conditions.
Enzymatic Hydroxylation and Epoxide Hydrolysis Routes
A prominent chemoenzymatic route to this compound involves the kinetic resolution of racemic 1,2-epoxyoctane (B1223023) through enantioselective hydrolysis catalyzed by epoxide hydrolases (EHs). wur.nlcore.ac.uk This process yields the desired (R)-1,2-octanediol and unreacted (S)-1,2-epoxyoctane. researchgate.net
Several yeast strains have been identified as effective sources of epoxide hydrolases for this transformation. A screening of 187 yeast strains from 25 genera revealed that eight strains, particularly from the genera Rhodotorula, Rhodosporidium, and Trichosporon, asymmetrically hydrolyze 1,2-epoxyoctane. researchgate.net Notably, all these strains preferentially hydrolyzed (R)-1,2-epoxyoctane to produce (R)-1,2-octanediol. researchgate.net For instance, Rhodosporidium toruloides has been utilized in a membrane bioreactor for the enantioselective hydrolysis of racemic 1,2-epoxyoctane, yielding (R)-1,2-octanediol. researchgate.net The enantioselectivity of this process was found to be significantly dependent on the substrate concentration. researchgate.net
In another study, epoxide hydrolases from Yarrowia lipolytica were used to resolve racemic 1,2-epoxyoctane, achieving a 60.5% yield of (R)-1,2-octanediol. The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and glycerol, was shown to enhance the substrate solubility and improve the yield compared to reactions with other substrates like glycidyl (B131873) ethers.
| Enzyme Source | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) |
| Yarrowia lipolytica EH | Racemic 1,2-epoxyoctane | (R)-1,2-octanediol | 60.5 | Not specified |
| Rhodosporidium toruloides | Racemic 1,2-epoxyoctane | (R)-1,2-octanediol | Not specified | Excellent (E > 200) |
Data sourced from multiple studies and may not represent optimized conditions in all cases.
Enzyme-Catalyzed Cascade Reactions for Vicinal Diol Formation
Enzyme-catalyzed cascade reactions, where multiple enzymatic steps are performed in a single pot, represent a highly efficient strategy for the synthesis of vicinal diols. researchgate.netsemanticscholar.org These cascades can overcome challenges such as unfavorable reaction equilibria and reduce the need for intermediate purification steps. acs.org
A common cascade for vicinal diol synthesis involves an initial carbon-carbon bond formation (carboligation) catalyzed by a lyase, followed by the reduction of the resulting α-hydroxy ketone by an oxidoreductase (alcohol dehydrogenase). researchgate.netresearchgate.net For example, a two-step enzymatic cascade has been developed for the synthesis of (4S,5S)-octanediol from butanal. acs.org This reaction utilizes a variant of pyruvate (B1213749) decarboxylase for the carboligation of two butanal molecules to form (S)-butyroin, which is then reduced to (4S,5S)-octanediol by a butanediol (B1596017) dehydrogenase. acs.org
While a direct cascade to this compound has not been specifically detailed, the modularity of this approach allows for the synthesis of all possible stereoisomers of various aliphatic vicinal diols, including 2,3-butanediol (B46004), 3,4-hexanediol, and 4,5-octanediol, by selecting the appropriate lyases and oxidoreductases with different stereoselectivities. researchgate.net
The stereochemical outcome of these cascade reactions is controlled by the stereoselectivity of the enzymes employed in each step. researchgate.net For the initial carboligation, thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases, such as benzaldehyde (B42025) lyase and pyruvate decarboxylase variants, can be chosen to produce either the (R)- or (S)-α-hydroxy ketone intermediate. researchgate.net
Subsequently, a diverse panel of alcohol dehydrogenases (ADHs) with differing stereopreferences (either Prelog or anti-Prelog) can be used to reduce the keto group, thereby setting the configuration of the second stereocenter in the vicinal diol. mdpi.com For instance, in the synthesis of 1-phenylpropane-1,2-diol, combining different ThDP-dependent enzymes and ADHs allows for the synthesis of all four possible stereoisomers. typeset.io This modular approach is, in principle, applicable to the synthesis of this compound, provided suitable enzymes that accept the corresponding substrates can be identified or engineered.
Microbial Biotransformation and Fermentative Production Approaches
Whole-cell microbial biotransformations are an attractive method for producing chiral compounds, as they circumvent the need for enzyme purification and can provide in-situ cofactor regeneration. The synthesis of 1,2-epoxyoctane, a direct precursor to this compound, can be achieved through the epoxidation of 1-octene (B94956) by microbial systems such as Pseudomonas oleovorans.
Following the microbial synthesis of the epoxide, whole cells of various yeast strains can be employed for the enantioselective hydrolysis to the desired diol. researchgate.net For example, resting cells of Rhodotorula glutinis have been used for the kinetic resolution of several aryl, alicyclic, and aliphatic epoxides, including terminal epoxides, to yield homochiral vicinal diols. researchgate.net
While fermentative production of diols like 2,3-butanediol from renewable feedstocks is well-established, direct fermentative routes to longer-chain diols like this compound are less common and remain an area for future research. researchgate.net
Chiral Chemical Synthesis Strategies
In addition to biocatalytic methods, traditional chiral chemical synthesis offers a range of strategies for the preparation of enantiomerically pure vicinal diols. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome.
A powerful method for the asymmetric synthesis of vicinal diols is the Sharpless asymmetric dihydroxylation. While a direct synthesis of this compound using this method is not prominently reported, the synthesis of a related protected diol, (4R,5R)-1,8-di(benzyloxy)-4,5-octanediol, has been achieved through the Sharpless dihydroxylation of (4E)-1,8-di(benzyloxy)-4-octene with a high enantiomeric excess (97% ee). uow.edu.au This diol can then be further elaborated to other chiral molecules. uow.edu.au This demonstrates the potential of this methodology for accessing chiral octanediol derivatives.
Another strategy involves the enantioselective ring-opening of meso-epoxides or the kinetic resolution of racemic epoxides using chiral catalysts. While enzymatic resolutions are common, chemical methods employing chiral salen complexes or other transition metal catalysts can also be effective.
Enantioselective Dihydroxylation Protocols
Enantioselective dihydroxylation of the prochiral alkene, 1-octene, represents a direct and efficient route to this compound. This approach introduces two adjacent hydroxyl groups across the double bond with a specific stereochemistry.
Osmium-Catalyzed Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of 1,2-diols from alkenes. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, and a stoichiometric co-oxidant to regenerate the osmium(VIII) species. organic-chemistry.orgwikipedia.org The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, dictates the facial selectivity of the dihydroxylation, leading to the desired enantiomer of the diol. wikipedia.org
For the synthesis of this compound from 1-octene, the use of a ligand derived from DHQD, such as (DHQD)2PHAL, in conjunction with AD-mix-β is typically employed. organic-chemistry.orgwikipedia.orgbuchler-gmbh.com The AD-mix formulations conveniently package the osmium catalyst, the chiral ligand, the co-oxidant (potassium ferricyanide), and a base (potassium carbonate) into a single reagent. wikipedia.orgbuchler-gmbh.com The reaction is generally carried out in a biphasic solvent system, such as t-butanol/water, under controlled pH conditions. organic-chemistry.org
The mechanism involves the formation of a chiral osmium(VIII)-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form an osmate(VI) ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate releases the chiral diol and the reduced osmium species, which is then reoxidized by the co-oxidant to complete the catalytic cycle. organic-chemistry.orgwikipedia.org The enantioselectivity of the process is attributed to the chiral environment created by the ligand around the osmium center, which favors the attack of the osmium tetroxide from one face of the alkene over the other.
Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation
| Reagent | Function |
| Osmium Tetroxide (OsO4) | Primary oxidizing agent that forms the diol. |
| Chiral Ligand (e.g., (DHQD)2PHAL) | Induces enantioselectivity. organic-chemistry.orgbuchler-gmbh.com |
| Co-oxidant (e.g., K3Fe(CN)6) | Regenerates the osmium catalyst. organic-chemistry.orgwikipedia.org |
| Base (e.g., K2CO3) | Maintains optimal pH for the reaction. organic-chemistry.org |
| Solvent (e.g., t-BuOH/H2O) | Provides the reaction medium. |
Ligand-Accelerated Asymmetric Dihydroxylation Systems
A key feature of the Sharpless asymmetric dihydroxylation is the phenomenon of "ligand-accelerated catalysis," where the chiral ligand not only induces asymmetry but also significantly increases the rate of the reaction. buchler-gmbh.comacs.org This acceleration is crucial for the efficiency of the catalytic cycle. The cinchona alkaloid ligands, through their specific binding to the osmium center, facilitate the dihydroxylation process, allowing the reaction to proceed smoothly even at low temperatures and with low catalyst loadings. ic.ac.uk The development of ligands such as the phthalazine (B143731) (PHAL) derivatives, used in the AD-mixes, has been instrumental in achieving high enantioselectivities and broad substrate scope for this transformation. wikipedia.orgbuchler-gmbh.com Research has also explored the use of other ligands and additives to optimize the reaction conditions for specific substrates. beilstein-journals.org For instance, the addition of methanesulfonamide (B31651) can sometimes improve the catalytic turnover and yield. wikipedia.org
Transition Metal-Catalyzed Asymmetric Hydrogenation of Enantiotopic Carbonyls
An alternative strategy for the synthesis of chiral 1,2-diols involves the asymmetric hydrogenation of α-hydroxy ketones. This method relies on the stereoselective reduction of a carbonyl group that is adjacent to a hydroxyl group.
Recent advancements have demonstrated the high efficiency of cobalt- and iridium-based catalysts for this transformation. For example, a catalytic system comprising cobalt acetate (B1210297) and a chiral Ph-BPE ligand, promoted by a carboxylic acid additive, has been shown to hydrogenate various α-hydroxy ketones to produce chiral 1,2-diols with up to 99% enantiomeric excess (ee). nih.govresearcher.life The carboxylic acid additive plays a crucial role in enhancing both the reactivity and the enantioselectivity of the reaction. nih.govresearcher.life
Similarly, iridium catalysts bearing tridentate f-amphox ligands have been successfully employed for the asymmetric hydrogenation of α-hydroxy ketones, affording the corresponding chiral 1,2-diols in excellent yields (up to 99%) and enantioselectivities (up to >99% ee). rsc.orgrsc.org This catalytic system exhibits remarkable activity, achieving very high turnover numbers, which makes it a highly practical method for preparing enantiomerically pure 1,2-diols. rsc.orgrsc.org
Stereoselective Alkene Epoxidation Followed by Chiral Ring-Opening
A two-step approach involving the stereoselective epoxidation of an alkene followed by a chiral ring-opening of the resulting epoxide provides another route to chiral 1,2-diols. The initial step establishes a chiral epoxide, which is then opened with a nucleophile, typically water, in a stereospecific manner to yield the diol.
The epoxidation of 1-octene can be achieved using various methods, including enzymatic and chemo-catalytic approaches. For instance, Pseudomonas oleovorans has been used for the epoxidation of 1-octene to (S)-1,2-epoxyoctane with an enantiomeric excess of 70%. rug.nl The subsequent hydrolytic ring-opening of the epoxide, often acid- or base-catalyzed, proceeds with inversion of configuration at the attacked carbon atom. Therefore, the stereochemistry of the final diol is dependent on the stereochemistry of the starting epoxide and the regioselectivity of the ring-opening reaction.
The hydrolytic kinetic resolution (HKR) of racemic epoxides offers a powerful method to obtain both enantioenriched epoxides and 1,2-diols. scispace.comwikipedia.org This strategy employs a chiral catalyst to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted. For example, chiral cobalt-salen complexes have been effectively used as catalysts for the HKR of terminal epoxides, including 1,2-epoxyoctane. scispace.com This process can yield both the unreacted (R)-1,2-epoxyoctane and the resulting (S)-1,2-octanediol with high enantiopurity. scispace.com
Deracemization Techniques for Racemic Octane-1,2-diol
Deracemization is a process that converts a racemic mixture into a single enantiomer, ideally in 100% yield. This approach is highly atom-economical as it avoids the loss of 50% of the material inherent in classical resolution methods.
One effective deracemization technique for racemic 1,2-octanediol (B41855) involves a stereoinversion process using whole-cell biocatalysts. oregonstate.edulookchem.comresearchgate.net For instance, the use of Candida albicans has been shown to convert racemic 1,2-octanediol into (S)-1,2-octanediol with a 70% isolated yield and 99% ee in just 10 hours. oregonstate.eduresearchgate.net This biotransformation likely proceeds through a sequential oxidation-reduction cascade, where the (R)-enantiomer is selectively oxidized to the corresponding α-hydroxy ketone, which is then stereoselectively reduced to the (S)-enantiomer of the diol. This process effectively inverts the stereocenter of the (R)-enantiomer, leading to an enrichment of the (S)-enantiomer. scielo.br
Another approach to deracemization is through cyclic processes that combine an enantioselective enzymatic reaction with a non-selective chemical or photochemical reaction to racemize the undesired enantiomer, allowing it to be recycled back into the resolution process. uni-graz.at While specific examples for octane-1,2-diol are not detailed, the principle of dynamic kinetic resolution (DKR) is applicable. In a DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.
Advanced Characterization and Absolute Configuration Determination of Chiral 1,2 Diols
Spectroscopic Techniques for Stereochemical Elucidation
Spectroscopic methods are paramount for determining the stereochemistry of chiral compounds. These techniques rely on the differential interaction of chiral molecules with various forms of electromagnetic radiation or by creating diastereomeric environments that can be distinguished by standard spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. Since enantiomers are isochronous (exhibit identical NMR spectra) under achiral conditions, the use of a chiral auxiliary is necessary. This is typically achieved with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
Chiral derivatizing agents react with the enantiomeric diols to form a pair of diastereomers, which are no longer mirror images and thus exhibit distinct NMR signals. researchgate.net Chiral boric acids, for instance, react readily with 1,2-diols to form stable cyclic esters. rsc.orgnih.gov This derivatization leads to a chemical shift non-equivalence (ΔΔδ), particularly for protons near the stereocenter, allowing for the integration of the distinct signals to quantify the ratio of enantiomers and thereby determine the ee. nih.gov A study demonstrated the effectiveness of a new boric acid agent derived from chiral 1,2-diphenylethylenediamine for the enantiodiscrimination of various 1,2- and 1,3-diols. rsc.orgrsc.org The accuracy of this method was confirmed by a strong linear correlation (R² = 0.9999) between the ee values determined by NMR integration and those determined by gravimetry for sample mixtures with known enantiomeric ratios. nih.gov
Table 1: Examples of Chiral Derivatizing Agents (CDAs) for NMR Analysis of Diols
| Chiral Derivatizing Agent (CDA) | Substrate Type | Principle of Operation | Observed Chemical Shift Non-equivalence (ΔΔδ) | Reference |
|---|---|---|---|---|
| Boric acid derived from (R,R)-N-phthalimide-1,2-diphenylethylamine | 1,2- and 1,3-diols | Forms diastereomeric cyclic boric esters. | Up to 0.39 ppm in ¹H NMR. | rsc.org |
| (S)-(+)-N-acetylphenylglycineboronic acid | 1,2-diols | Forms diastereomeric cyclic boric esters. | High diastereomeric proton NMR signal differentiation. | nih.govrsc.org |
| (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA) | sec,sec-1,2-diols | Forms diastereomeric bis-MPA esters. | Comparison of chemical shifts of substituents at the chiral centers. | researchgate.net |
| (R)- and (S)-9-anthrylmethoxyacetic acid (9-AMA) | 1,2-primary/secondary diols | Forms diastereomeric bis-9-AMA esters. | Comparison of chemical shifts of diastereotopic methylene (B1212753) protons. | acs.org |
Chiroptical techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are fundamental for assigning the absolute configuration of stereocenters. encyclopedia.pub
Electronic Circular Dichroism (ECD) spectroscopy is a definitive method for assigning the absolute configuration of chiral molecules. beilstein-journals.org The technique measures the difference in absorption of left and right circularly polarized light by a chromophore. For molecules like (2R)-octane-1,2-diol, which may lack a strong intrinsic chromophore, derivatization may be necessary, or modern computational methods can be applied. mdpi.com
The standard approach involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. mdpi.com This is achieved using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). beilstein-journals.orgresearchgate.net The process begins with a conformational search to identify all low-energy conformers of the molecule. mdpi.commdpi.com The ECD spectrum for each conformer is then calculated, and a Boltzmann-weighted average spectrum is generated for a specific, assumed absolute configuration (e.g., 2R). mdpi.com If this computed spectrum matches the experimental spectrum in terms of the signs and wavelengths of the Cotton effects, the assumed absolute configuration is confirmed. mdpi.com This method has been successfully used to unambiguously establish the absolute configuration of various chiral 1,2-diols. beilstein-journals.org
Induced Circular Dichroism (ICD) provides a powerful and convenient method for determining the absolute configuration of compounds that are transparent in the UV-vis region, such as simple 1,2-diols. beilstein-journals.org This technique involves the in situ formation of a complex between the chiral diol and an achiral reagent, which induces chirality in the resulting complex that can be measured by CD spectroscopy. mdpi.com
A widely used method, known as Snatzke's method, employs dimolybdenum tetraacetate, [Mo₂(OAc)₄]. mdpi.comresearchgate.net When a chiral 1,2-diol complexes with [Mo₂(OAc)₄], the conformation of the resulting seven-membered ring is determined by the stereochemistry of the diol. escholarship.org An empirical helicity rule relates the sign of the O-C-C-O torsional angle in the diol to the sign of the observed Cotton effects in the ICD spectrum. beilstein-journals.orgresearchgate.net
A positive (clockwise) O-C-C-O dihedral angle results in a positive Cotton effect around 310 nm. mdpi.com
A negative (anticlockwise) O-C-C-O dihedral angle results in a negative Cotton effect around 310 nm. mdpi.commdpi.com
For This compound , the preferred conformation of the O-C-C-O moiety would have a positive dihedral angle. Therefore, its complex with [Mo₂(OAc)₄] is predicted to exhibit a positive Cotton effect, confirming the 'R' configuration at the C-2 stereocenter. This method has been shown to be reliable for a wide range of acyclic 1,2-diols. researchgate.net
Table 2: Snatzke's Helicity Rule for ICD Analysis of 1,2-Diols with [Mo₂(OAc)₄]
| O-C-C-O Torsional Angle | Predicted Sign of Cotton Effect (~310 nm) | Implied Absolute Configuration (Example) | Reference |
|---|---|---|---|
| Positive (Clockwise) | Positive (Δε > 0) | (2R)-diol | mdpi.comresearchgate.net |
| Negative (Anticlockwise) | Negative (Δε < 0) | (2S)-diol | mdpi.commdpi.com |
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chromatographic Methods for Enantiomeric and Diastereomeric Separation
Chromatographic techniques are essential for the physical separation of stereoisomers, which is necessary for both analytical quantification and preparative isolation of pure enantiomers.
Gas chromatography (GC) is a highly effective technique for separating volatile chiral compounds into their enantiomers. uni-muenchen.de This direct separation is achieved using a capillary column containing a chiral stationary phase (CSP). chromatographyonline.com Enantiomers have identical physical properties and cannot be separated on standard achiral columns. wisc.edu However, a CSP creates a chiral environment where the two enantiomers form transient diastereomeric adducts with the stationary phase. uni-muenchen.de These adducts have different thermodynamic stabilities, leading to different retention times and, consequently, their separation. uni-muenchen.de
For the separation of chiral diols, which are often derivatized to increase their volatility (e.g., as trifluoroacetyl esters), cyclodextrin-based CSPs are particularly common and effective. chromatographyonline.comresearchgate.net Derivatized cyclodextrins, such as heptakis(2,3,6-O-trimethyl)-β-cyclodextrin, are bonded to a polysiloxane backbone and can separate a wide variety of chiral compounds. researchgate.net The choice of the specific cyclodextrin (B1172386) derivative (e.g., based on α-, β-, or γ-cyclodextrin) and its substituents can be tailored to optimize the separation for a particular class of compounds. chromatographyonline.com The high efficiency and sensitivity of GC, especially when coupled with mass spectrometry (GC-MS), allow for the reliable identification and quantification of each enantiomer in a mixture. uni-muenchen.de
Table 3: Common Chiral Stationary Phases (CSPs) for GC Enantioseparation
| CSP Name/Type | Chiral Selector | Typical Applications | Reference |
|---|---|---|---|
| Cyclodex-B | Permethylated β-cyclodextrin | General purpose for a wide range of chiral compounds, including alcohols and diols. | wisc.edu |
| Lipodex E | Octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin | Broad applicability for various chiral selectors. | researchgate.net |
| Chirasil-Dex | Permethylated β-cyclodextrin bonded to poly(dimethylsiloxane) | Versatile for separating enantiomers of different chemical classes. | researchgate.net |
| Amino acid derivatives (e.g., N-trifluoro-acetyl-L-isoleucine lauryl ester) | Chiral amino acid derivatives | Primarily for chiral amino acid esters and related compounds. | chromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) for Chiral Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of enantiomers. scilit.com The resolution of racemic mixtures is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, for instance, are widely used for their excellent chiral recognition abilities. scilit.com
For the separation of 1,2-diol enantiomers, including octane-1,2-diol, various chiral columns are available. semanticscholar.orgacs.org The choice of the stationary phase and the mobile phase is crucial for achieving optimal separation. For example, the enantiomers of certain diols have been successfully resolved using a Chiralpak IB column with a mobile phase consisting of hexane (B92381) and 2-propanol. acs.org The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The efficiency of this separation is often quantified by the resolution factor (Rs), where a value greater than 1.5 indicates baseline separation.
Table 1: Illustrative HPLC Conditions for Chiral Resolution of 1,2-Diols
| Parameter | Condition | Reference |
| Column | Chiralpak IB (Daicel) | acs.org |
| Mobile Phase | Hexane/2-Propanol (90:10, v/v) | acs.org |
| Flow Rate | 0.7 mL/min | acs.org |
| Detection | UV/Vis or Refractive Index | semanticscholar.orgrsc.org |
This table presents typical conditions and is not specific to this compound, but representative for the chiral separation of analogous 1,2-diols.
Derivatization-Based Stereochemical Analysis
Derivatization is a common strategy to facilitate the stereochemical analysis of chiral compounds, particularly for those lacking strong chromophores for spectroscopic methods or those that are difficult to separate chromatographically in their native form. This involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, which possess distinct physical and spectroscopic properties. oup.com
For chiral 1,2-diols, dinaphthyl borinic acid (DBA) has emerged as an effective chiral derivatizing agent. nih.govresearchgate.net The reaction of a chiral 1,2-diol with DBA rapidly forms a cyclic boronate ester. nih.govresearchgate.net This derivatization serves two main purposes for stereochemical analysis.
Firstly, in Nuclear Magnetic Resonance (NMR) spectroscopy, the formation of diastereomeric derivatives can lead to discernible differences in the chemical shifts of protons near the chiral centers. msu.eduresearchgate.net Although less common for DBA derivatives compared to agents like Mosher's acid, the rigidified cyclic structure can induce conformational changes that affect the NMR spectrum.
More significantly, the derivatization with DBA is highly effective for Electronic Circular Dichroism (ECD) studies. nih.govmsu.edu The two naphthyl groups of the DBA moiety act as chromophores. researchgate.net The absolute configuration of the chiral diol forces the dinaphthyl system into a specific helicity (P or M), resulting in a predictable exciton-coupled circular dichroism (ECCD) spectrum. nih.govmsu.edu A predictable trend is observed where (S)- and (R)-chiral 1,2-diols generally lead to P (positive) and M (negative) helicity of the naphthyl groups, respectively. msu.edu This non-empirical method allows for the direct determination of the absolute configuration of the diol. nih.govresearchgate.net
Table 2: Exciton-Coupled Circular Dichroism (ECCD) Data for Diol-DBA Derivatives
| Diol Configuration | Predicted Naphthyl Helicity | Expected ECCD Sign | Reference |
| R | M (negative) | Negative couplet | msu.edu |
| S | P (positive) | Positive couplet | msu.edu |
This table illustrates the general principle of the ECCD method with DBA derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. unito.it To apply this method to non-volatile or highly polar compounds like this compound, they must first be converted into more volatile and thermally stable derivatives. gcms.cz This process, known as derivatization, is a cornerstone of GC analysis for such analytes. gcms.cz
Common derivatization methods for diols include silylation, acylation, or the formation of boronate esters. gcms.cz For instance, reacting the diol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net This reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis.
For enantioselective analysis, the separation is typically performed on a chiral GC column, often containing a cyclodextrin-based stationary phase. unito.it The different interactions between the enantiomers of the derivatized diol and the chiral stationary phase allow for their separation. The mass spectrometer then serves as a detector, providing both quantitative information and structural confirmation based on the fragmentation pattern of the derivatives.
Another approach involves the use of a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral GC column. For example, reacting the diol with a chiral acid chloride can form diastereomeric esters with different retention times.
Table 3: Common Volatile Derivatives of Diols for GC-MS Analysis
| Derivatization Method | Reagent | Derivative Formed | Key Mass Fragments (Illustrative) | Reference |
| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ether | M-15 (loss of CH₃), M-90 (loss of TMSOH) | researchgate.net |
| Acylation | Acetic Anhydride | Acetate (B1210297) ester | M-43 (loss of COCH₃) | gcms.cz |
| Boronate Ester Formation | n-Butylboronic acid | Cyclic butylboronate ester | Molecular ion (M+), fragments from alkyl chain | gcms.cz |
This table provides examples of derivatization strategies and is not exhaustive. Fragmentation patterns are highly specific to the compound and ionization method.
Mechanistic Organic Chemistry of 2r Octane 1,2 Diol Transformations
Oxidative Cleavage Reactions of 1,2-Diols
The oxidative cleavage of the carbon-carbon bond in 1,2-diols is a fundamental transformation in organic synthesis, yielding aldehydes, ketones, or carboxylic acids. aklectures.com This process can be achieved using various reagents, but modern methods often employ catalytic systems with molecular oxygen as the ultimate oxidant, aligning with the principles of green chemistry. researchgate.net
Bio-inspired non-heme metal complexes are effective catalysts for the oxidative cleavage of 1,2-diols. Mononuclear iron(II) and manganese(II) complexes, in particular, have been investigated for their ability to activate dioxygen for this transformation. nih.govrsc.orgrsc.org
The catalytic cycle with a non-heme Mn(II) complex, for instance, is proposed to initiate with the coordination of the 1,2-diol to the metal center, forming a manganese-diolate intermediate. In the presence of molecular oxygen and light, this complex facilitates the cleavage of the C-C bond. rsc.orgrsc.org A mononuclear iron(II) complex has also been shown to catalyze the C-C bond cleavage of 1,2-diols, reacting with dioxygen to yield carboxylic acids and aldehydes. nih.gov Isotope labeling studies using ¹⁸O₂ have confirmed that one oxygen atom from O₂ is incorporated into the carboxylic acid product. The mechanism is thought to involve the abstraction of an α-hydrogen atom by a high-valent metal-superoxo species, a step supported by a significant kinetic isotope effect. nih.gov
The efficiency and product distribution of these reactions are dependent on the structure of the diol substrate and the nature of the metal complex. A range of aliphatic and aromatic 1,2-diols can be successfully cleaved using these methods. rsc.org
| Substrate (1,2-Diol) | Product | Yield (%) |
|---|---|---|
| 1-Phenyl-1,2-ethanediol | Benzaldehyde (B42025) | 95 |
| 1,2-Diphenylethane-1,2-diol | Benzaldehyde | 99 |
| 1-(4-Methoxyphenyl)ethane-1,2-diol | 4-Methoxybenzaldehyde | 94 |
| 1,2-Hexanediol | Pentanal | 85 |
| 2,10-Pinanediol | Corresponding Ketone | 91 |
A key mechanistic feature of some non-heme metal-catalyzed oxidations is the concept of alcohol-assisted O₂ activation. rsc.orgrsc.org In this pathway, the alcohol substrate plays a dual role. It not only acts as the substance being oxidized but also participates in the activation of molecular oxygen.
Rearrangement and Ring-Opening Reactions of Diol-Containing Scaffolds (e.g., 2,3-dioxabicyclo[2.2.2]octane-5,6-diols)
Diol functionalities within complex molecular scaffolds can direct unique rearrangement and ring-opening reactions. A notable example is the chemistry of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols, which are derived from the dihydroxylation of bicyclic endoperoxides. acs.orgcore.ac.uknih.gov These endoperoxides are valuable synthetic intermediates, and transformations of their diol derivatives provide access to a range of stereospecifically oxygenated compounds. adelaide.edu.au
A previously unreported thermal rearrangement of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols has been discovered, leading to the clean formation of 1,4-dicarbonyl compounds and glycoaldehyde. acs.orgnih.gov This transformation is highly dependent on the presence of the free hydroxyl groups; protecting the diol as an acetonide completely inhibits the rearrangement, highlighting the crucial role of the diol moiety in the reaction mechanism. acs.org
The proposed mechanism involves a polar transition state. The rate of this rearrangement is accelerated by solvents with increasing polarity and hydrogen-bonding ability. This suggests that the rate-determining step is likely the β-scission of an alkoxy radical, which is generated from the homolytic cleavage of the peroxide bond. acs.org The stability of the starting diols is variable and influences the outcome of the reaction.
| Diol Derivative | Conditions for Rearrangement | Outcome |
|---|---|---|
| Unprotected Diol (4d) | Refluxing acetonitrile, 2 h | Complete conversion to 1,4-dicarbonyl |
| Acetonide-Protected Diol (33) | Refluxing acetonitrile, 16 h | No signs of decomposition |
Enzymatic Reaction Kinetics and Stereoselectivity in Diol Systems
Enzymes offer unparalleled selectivity in the transformation of diols, enabling the synthesis of enantiomerically pure compounds that are challenging to obtain through traditional chemical methods. mdpi.com Biocatalysis can achieve high regio- and stereoselectivity under mild reaction conditions. nih.gov Enzymes such as hydrolases (e.g., lipases), alcohol dehydrogenases (ADHs), and oxidases are widely used for diol transformations. mdpi.comnih.gov
Lipases are commonly employed for the kinetic resolution of racemic diols via stereoselective transesterification. mdpi.com The enzyme selectively acylates one enantiomer of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. The stereopreference is dictated by the specific enzyme and the structure of the diol.
| Enzyme System | Substrate | Transformation | Product Stereoselectivity | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase (from Lactobacillus brevis) | (S)-2-Hydroxypropiophenone | Reduction | (1S,2S)-1-Phenylpropane-1,2-diol | researchgate.net |
| Glycerol Dehydrogenase (from Cellulomonas sp.) | (S)-2-Hydroxypropiophenone | Reduction | (1R,2S)-1-Phenylpropane-1,2-diol | researchgate.net |
| Porcine Pancreatic Lipase (PPL) | Racemic Allenols/Diols | Kinetic Resolution (Transesterification) | High enantioselectivity | mdpi.com |
| Soluble Epoxide Hydrolase (StEH1) | Styrene Oxide Derivatives | Enantioconvergent Hydrolysis | (R)-diol | acs.org |
Reaction Mechanisms of Diol Functionalization and Derivatization
The two hydroxyl groups of a 1,2-diol can undergo all the typical reactions of alcohols. However, the proximity of the two groups presents both challenges and opportunities for selective functionalization. rsc.orgresearchgate.net Achieving regioselectivity—differentiating between the two hydroxyl groups—is a primary goal in the derivatization of diols. rsc.org
Common derivatizations include conversion to ethers, esters, and cyclic acetals, which can also serve as protecting groups. wikipedia.orgchemistrysteps.com
Cyclic Acetal Formation: 1,2-diols react with aldehydes or ketones under acidic catalysis to form five-membered cyclic acetals (1,3-dioxolanes). This reaction is reversible and is frequently used to protect the diol or the carbonyl compound. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by one hydroxyl group of the diol. A subsequent intramolecular nucleophilic attack by the second hydroxyl group, after proton transfer and loss of water, closes the ring. chemistrysteps.com
Pinacol (B44631) Rearrangement: In the presence of a strong acid, certain 1,2-diols can undergo a dehydration reaction that results in a skeletal rearrangement to form a ketone. This process, known as the pinacol rearrangement, involves protonation of one hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-alkyl or 1,2-hydride shift to form a more stable, resonance-stabilized carbocation, which then deprotonates to give the final ketone product. chemistrysteps.com
Organocatalysis for Selective Functionalization: Recent advances have focused on using organocatalysts to achieve regioselective acylation, silylation, or oxidation of diols. rsc.orgrsc.org For example, boronic acid catalysts can activate a 1,2-diol by forming a cyclic boronate ester. This complexation can differentiate the electronic and steric environment of the two hydroxyl groups, allowing a subsequent reagent to react selectively at one position. rsc.org Similarly, N-heterocyclic catalysts can be activated by an electrophile to form a key intermediate that facilitates the selective functionalization of one alcohol group over the other. rsc.org
Advanced Applications and Functionalization of 2r Octane 1,2 Diol in Chemical Sciences
Industrial Chemical Applications (excluding cosmetic and pharmaceutical formulations)
Use as Intermediates in Fine Chemical Manufacturing
(2R)-Octane-1,2-diol serves as a crucial intermediate in the synthesis of more complex molecules. ontosight.aieuropa.eu Its two hydroxyl groups offer reactive sites for a variety of chemical transformations. Alcohols are valuable as intermediates in the production of diverse target compounds, including pharmaceuticals, plasticizers, surfactants, and detergents. chemdad.com
The diol structure is particularly useful as a versatile chemical scaffold for producing enantiomerically pure compounds. mdpi.com Research has demonstrated its utility in synthesizing derivatives such as halohydrin palmitates. chemicalbook.comchemicalbook.comsigmaaldrich.com Furthermore, the oxidative C-C bond cleavage of 1,2-diols represents an important reaction in organic chemistry, yielding valuable carbonyl compounds from the diol precursor. rsc.org This transformation is efficient for a broad range of 1,2-diols, including those with aromatic, aliphatic, and bio-derived structures. rsc.org The general reactivity of this compound also includes undergoing dehydration to form alkenes or esterification through condensation reactions with carboxylic acids. chemdad.comchemicalbook.com
Additives in Specialized Polymer and Material Science Formulations
The functional properties of this compound lend themselves to applications in polymer and material science. Diols are fundamental monomers in condensation polymerization. studymind.co.uk Specifically, the reaction between a diol and a dicarboxylic acid results in the formation of polyesters, where ester linkages join the monomer units. studymind.co.uk While much of the literature discusses diols in general, the principles apply to this compound for creating specialized polymers. For instance, diols are used as monomers in synthesizing polyesters and polyurethanes. atamanchemicals.com
Beyond polymerization, this compound is utilized as a functional additive. It is found in the production of polyurethane foams, coatings, and as a component in lubricants and hydraulic fluids. solubilityofthings.comontosight.ai Its dual hydrophilic-hydrophobic nature makes it an intriguing compound for various formulations where solubility and interfacial activity are critical. solubilityofthings.com
Table 1: Applications of this compound in Manufacturing and Material Science
| Application Area | Specific Use | Relevant Findings | Citations |
|---|---|---|---|
| Fine Chemical Synthesis | Intermediate/Scaffold | Synthesis of halohydrin palmitates; Oxidative cleavage to carbonyls. | chemicalbook.comchemicalbook.comsigmaaldrich.comrsc.org |
| Precursor | Production of pharmaceuticals, plasticizers, and detergents. | ontosight.aichemdad.com | |
| Polymer & Material Science | Monomer | Used in the synthesis of polyesters and polyurethanes. | studymind.co.ukatamanchemicals.com |
Application in Industrial Preservation Technologies
This compound exhibits significant antimicrobial properties, making it an effective preservative in various industrial settings. wikipedia.org Its bacteriostatic and bactericidal capabilities are well-documented. chemdad.comchemicalbook.comlookchem.com This has led to its widespread use as a preservative against bacteria and fungi in industrial formulations such as coating materials, slurries, paper mills, and water circulation systems. chemdad.comchemicalbook.comchemicalbook.comatamanchemicals.comcymitquimica.comchemicalbook.com
The compound is also a component of antimicrobial mixtures designed for the preservation of perishable organic materials. googleapis.comgoogle.com Research has shown that mixtures containing 1,2-alkanediols like 1,2-octanediol (B41855) can synergistically enhance the activity of other preservatives, proving effective against problematic fungi such as Aspergillus niger. googleapis.comgoogle.com
Exploration of Structure-Activity Relationships for Novel Chemical Activities
The unique amphiphilic structure of this compound is central to its chemical activities. The molecule consists of a hydrophilic diol "head" and a hydrophobic eight-carbon "tail," which allows it to function as a surfactant and interact with cell membranes. solubilityofthings.com
Antimicrobial Activity Mechanisms
The antimicrobial action of this compound is largely attributed to its surfactant-like properties. While the precise mechanisms are complex, a primary mode of action involves the disruption of microbial cell membranes. nih.gov The hydrophobic portion of the molecule can intercalate into the lipid bilayer of the cell membrane, compromising its integrity. This disruption leads to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death. nih.gov This mechanism is a common feature of amphiphilic molecules with antimicrobial properties.
The effectiveness of such compounds is determined by their chemical composition, the functional groups present, and potential synergistic interactions. nih.gov For instance, the combination of 1,2-octanediol with other agents like phenoxyethanol (B1677644) can create a more potent antimicrobial system. lookchem.com
Table 2: Antimicrobial Profile of 1,2-Octanediol
| Feature | Description | Citations |
|---|---|---|
| Activity | Exhibits bacteriostatic and bactericidal properties. | chemdad.comchemicalbook.comlookchem.com |
| Mechanism | Disrupts microbial cell membrane integrity due to its amphiphilic structure, causing leakage of cellular contents. | solubilityofthings.comnih.gov |
| Industrial Use | Preservative in coatings, paper mills, and water systems. | chemicalbook.comatamanchemicals.comcymitquimica.comchemicalbook.com |
| Synergy | Enhances the antimicrobial activity of other preservatives, effective against fungi like Aspergillus niger. | googleapis.comgoogle.com |
Investigation of Diol Derivatives with Specific Chemical Functions
The two hydroxyl groups of this compound are key to its functionalization, allowing for the creation of a wide range of derivatives with tailored chemical properties. The reactivity of these groups enables transformations that are foundational in synthetic organic chemistry.
One area of investigation is the use of this compound as a chiral building block. For example, enantioselective acetylation catalyzed by lipases can be used to resolve racemic mixtures, yielding highly enriched or enantiopure diols and their corresponding esters. mdpi.com
The hydroxyl groups can also be modified through reactions like O-alkylation to produce new ether derivatives. acs.org Furthermore, the diol can be protected, for instance as an acetonide, to allow for selective reactions at other parts of a more complex molecule. Subsequent oxidation can then convert parts of the original diol structure into other functional groups, such as carboxylic acids, which can be further derivatized into amides. nih.gov These synthetic strategies highlight the role of this compound as a versatile platform for developing novel chemical entities with specific functions.
Table 3: Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms | Molecular Formula |
|---|---|---|
| This compound | (R)-(+)-1,2-Octanediol | C₈H₁₈O₂ |
| 1,2-octanediol | Caprylyl glycol, Octane-1,2-diol | C₈H₁₈O₂ |
| 1,8-Octanediol | Octamethylene glycol | C₈H₁₈O₂ |
| Phenoxyethanol | 2-Phenoxyethanol | C₈H₁₀O₂ |
| Aspergillus niger | N/A | N/A |
| Halohydrin palmitates | N/A | Variable |
| Polyesters | N/A | Variable |
| Polyurethanes | N/A | Variable |
| Adenosine | N/A | C₁₀H₁₃N₅O₄ |
| Acetonide | Isopropylidene ketal | Variable |
| Carboxylic Acids | N/A | R-COOH |
Computational and Theoretical Investigations of 2r Octane 1,2 Diol
Quantum Chemical Calculations for Conformational Analysis and Molecular Stability
Quantum chemical calculations are pivotal in elucidating the conformational landscape and thermodynamic stability of (2R)-octane-1,2-diol. The presence of a flexible alkyl chain and two hydroxyl groups allows for a multitude of possible three-dimensional arrangements, or conformers.
Detailed conformational analysis is typically initiated by exploring the potential energy surface (PES) associated with the rotation around key dihedral angles. For this compound, the most significant rotations are around the C1-C2 and C2-C3 bonds. By systematically rotating these bonds and calculating the energy at each step, a comprehensive PES can be mapped out. This process identifies various energy minima, which correspond to stable conformers, and the transition states that separate them.
Ab initio methods, such as the Hartree-Fock (HF) method, and more commonly, Density Functional Theory (DFT) are employed for these calculations. The choice of basis set, such as 6-31G(d) or larger sets with diffuse and polarization functions, is crucial for obtaining accurate results. researchgate.net
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C2-C1-O) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| I (Global Minimum) | ~60° | 0.00 | Intramolecular H-bond |
| II | ~180° | 1.5 - 2.5 | Anti-periplanar OH groups |
| III | ~-60° | 3.0 - 4.0 | Gauche, sterically less favorable |
Note: The data in this table is illustrative and based on typical findings for short-chain 1,2-diols. Actual values for this compound would require specific calculations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving this compound. It allows for the detailed study of reaction pathways, the identification of transition states, and the calculation of activation energies, thereby providing a deeper understanding of the reaction's feasibility and selectivity. mdpi.comacs.org
A key application of DFT in this context is the study of reactions such as oxidation, esterification, and deoxydehydration. uu.nlrsc.org For instance, in an acid-catalyzed dehydration reaction, DFT can be used to model the protonation of a hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final elimination step to yield an alkene or an epoxide.
The process involves locating the structures of the reactants, intermediates, transition states, and products on the potential energy surface. Transition state theory can then be used in conjunction with the calculated energies to estimate reaction rates. The nature of the transition state, including bond lengths and angles, provides crucial information about the mechanism. For example, in the epoxidation of an allylic alcohol, DFT calculations can distinguish between different possible transition state geometries, such as spiro and planar arrangements, and determine which is energetically more favorable. acs.org
Table 2: Illustrative DFT Data for a Hypothetical Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Reagent | 0.00 |
| Transition State 1 | Formation of Intermediate | +15.2 |
| Intermediate | Covalent Adduct | -5.7 |
| Transition State 2 | Rate-determining step | +22.5 |
| Products | Desired Product + By-product | -12.0 |
Note: This table represents hypothetical data for an illustrative reaction. The actual energy profile would be specific to the reaction being studied.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a solvent environment, providing insights into solvent effects and intermolecular interactions that cannot be captured by static quantum chemical calculations. mdpi.combrehm-research.deresearchgate.net
In an MD simulation, the classical equations of motion are solved for a system containing one or more molecules of this compound and a large number of solvent molecules. This allows for the observation of how the diol's conformation changes over time and how it interacts with the surrounding solvent molecules through hydrogen bonding and van der Waals forces.
A key aspect that can be investigated is the influence of the solvent on the conformational equilibrium. In polar protic solvents like water or ethanol, the intramolecular hydrogen bond in this compound may be disrupted in favor of stronger hydrogen bonds with the solvent molecules. In contrast, in nonpolar solvents, the intramolecularly hydrogen-bonded conformer is likely to be more prevalent.
MD simulations are also crucial for understanding how this compound molecules interact with each other at higher concentrations, including the formation of aggregates. These simulations can provide information on the radial distribution functions between different atoms, which reveals the average distances and coordination numbers of interacting species.
Prediction of Spectroscopic Signatures and Chiroptical Properties
Computational methods are invaluable for predicting the spectroscopic signatures of this compound, which is essential for its characterization and the determination of its absolute configuration.
The prediction of vibrational spectra (Infrared and Raman) is typically carried out using DFT calculations. After optimizing the geometry of the most stable conformer, the vibrational frequencies and intensities are calculated. These theoretical spectra can then be compared with experimental data to confirm the structure of the molecule.
Due to its chiral nature, this compound exhibits chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD). acs.org Time-dependent DFT (TD-DFT) is the state-of-the-art method for predicting ECD spectra. researchgate.net By calculating the ECD spectrum for the (2R) enantiomer and comparing it with the experimentally measured spectrum, the absolute configuration of a sample can be unambiguously determined. msu.edu This approach is particularly powerful when crystallographic methods are not feasible.
Table 3: Predicted Spectroscopic Data for this compound
| Property | Predicted Value/Range | Method |
|---|---|---|
| Key IR Frequencies (cm⁻¹) | 3200-3600 (O-H stretch), 2850-2960 (C-H stretch), 1050-1150 (C-O stretch) | DFT (B3LYP/6-31G(d)) |
| ¹H NMR Chemical Shifts (ppm) | 3.4-3.8 (CH-OH), 3.2-3.6 (CH₂-OH), 1.2-1.6 (Alkyl chain) | GIAO-DFT |
| ¹³C NMR Chemical Shifts (ppm) | 70-75 (CH-OH), 65-70 (CH₂-OH), 14-32 (Alkyl chain) | GIAO-DFT |
| Optical Rotation [α]D | Positive value | DFT |
| ECD λmax (nm) | ~190-210 | TD-DFT |
Note: The values in this table are illustrative and based on general knowledge of similar compounds. Precise predictions require specific, high-level computational studies.
Future Research Directions and Emerging Frontiers in 2r Octane 1,2 Diol Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The demand for greener and more economical chemical processes is a major driver of innovation in organic synthesis. frontiersin.org Traditional methods for producing 1,2-diols often involve stoichiometric oxidants that are toxic and generate significant waste. rsc.org Future research is focused on developing catalytic routes that utilize environmentally benign oxidants and renewable feedstocks.
One promising approach involves the direct hydroxylation of alkenes using green oxidants. researchgate.net For instance, the synthesis of 1,2-octanediol (B41855) can be achieved by reacting 1-octene (B94956) with a mixture of formic acid and hydrogen peroxide. chemicalbook.comguidechem.comchemicalbook.com Research is ongoing to optimize this process, for example, by adding oxalic acid as a catalyst to prevent side reactions and improve the yield and purity of the final product. chemicalbook.com Another avenue of exploration is the use of bifunctional catalysts that combine both oxidative and acidic properties in a single material, which could streamline the production of diols from olefins in a one-step process. utm.my
The use of biocatalysts, such as enzymes, also presents a sustainable alternative for the synthesis of chiral diols. researchgate.net For example, the enzymatic reduction of a precursor can yield a diol with high stereoselectivity. researchgate.net
Table 1: Comparison of Synthetic Routes for 1,2-Octanediol
| Method | Reactants | Catalyst/Reagent | Key Features |
| Formic Acid/Hydrogen Peroxide | 1-Octene, Formic Acid, H₂O₂ | None | A common laboratory-scale method. guidechem.comchemicalbook.com |
| Catalytic Oxidation | 1-Octene, H₂O₂ | Oxalic Acid | Aims to improve yield and purity by minimizing side reactions. chemicalbook.com |
| Bifunctional Catalysis | 1-Octene, H₂O₂ | Tungsten-sulphate modified silica-titania | Combines oxidation and hydrolysis in a single step. utm.my |
| Deoxydehydration | 1,2-octanediol | [Cp*MoO₂]₂O | Catalytic conversion of diols to alkenes. researchgate.netuu.nl |
| Epoxidation/Hydrolysis | 1-Octene, H₂O₂ | TS-1 loaded with sulfated zirconia | Two-step process involving an epoxide intermediate. researchgate.net |
This table provides a summary of different synthetic approaches to producing 1,2-octanediol, highlighting the key reactants and catalytic systems involved.
Exploration of Novel Catalytic Transformations and Process Intensification
Beyond its synthesis, researchers are exploring new catalytic transformations of (2R)-octane-1,2-diol to create a wider range of valuable chemicals. For example, the catalytic deoxydehydration of diols to produce olefins is an area of active investigation. researchgate.netuu.nl Molybdenum complexes have shown promise as catalysts for this transformation, with studies focusing on optimizing reaction conditions and catalyst structure to improve the yield and selectivity for the desired alkene product. researchgate.netuu.nl
Process intensification is another key area of future research, aiming to make chemical production more efficient, safer, and less wasteful. frontiersin.orgvapourtec.comunito.it This can be achieved through the use of continuous flow reactors, which offer better heat and mass transfer compared to traditional batch reactors. unito.it The application of enabling technologies such as ultrasound and microwave irradiation can further accelerate reaction rates and improve energy efficiency. frontiersin.orgunito.it For instance, ultrasound-assisted flow transesterification has been shown to be a highly efficient method for biodiesel production. frontiersin.org
Integration of Artificial Intelligence and Machine Learning in Diol Chemistry
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemistry, with the potential to revolutionize how chemical reactions are designed and optimized. gu.seresearchgate.netrsc.orgeurekalert.org In the context of diol chemistry, AI and ML can be used to:
Predict Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions with high accuracy. eurekalert.org This can save significant time and resources in the laboratory by allowing researchers to focus on the most promising synthetic routes.
Optimize Reaction Conditions: AI algorithms can be used to explore a vast parameter space of reaction conditions (e.g., temperature, pressure, catalyst loading) to identify the optimal settings for a given transformation.
Design Novel Catalysts: Computational tools can be employed to design new catalysts with enhanced activity and selectivity for specific reactions involving diols. d-nb.infoacs.org For example, computational mutation analysis has been used to engineer enzymes with improved catalytic abilities. oup.com
Predict Physicochemical Properties: QSPR (Quantitative Structure-Property Relationship) models can predict properties like flash point and cetane number for fuel compounds, including those derived from diols. acs.org Similarly, computational methods can predict partition coefficients, which are important for understanding the environmental fate of chemicals. acs.org
The integration of AI and ML with automated synthesis platforms has the potential to create "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. researchgate.net
Bio-inspired Design of Diol-Based Functional Materials and Systems
The unique structural features of this compound, particularly its two hydroxyl groups, make it an attractive building block for the creation of functional materials with novel properties. solubilityofthings.com Researchers are increasingly looking to nature for inspiration in designing these materials.
One area of interest is the development of self-assembling systems based on diols. researchgate.net The hydrogen bonding capabilities of the hydroxyl groups can drive the spontaneous organization of molecules into well-defined structures, such as micelles or liquid crystals. researchgate.netacs.org These self-assembled systems could have applications in areas such as drug delivery, where they could be used to encapsulate and transport hydrophobic drugs. nih.gov
Another emerging frontier is the synthesis of bio-based polymers from diol monomers. acs.orgresearchgate.net For example, unsaturated polyesters can be synthesized from diols and dicarboxylic acids, with the properties of the resulting polymer being tunable by varying the length of the diol and the composition of the acid monomer. acs.org These biodegradable polymers could serve as more sustainable alternatives to traditional plastics in a variety of applications, including biomedical devices and drug delivery vehicles. acs.orgresearchgate.net
The development of functional materials from diols also extends to applications in areas such as lubricants, plasticizers, and adhesives. chemicalbook.com The ability to tailor the properties of these materials by modifying the structure of the diol monomer opens up a wide range of possibilities for creating new and improved products.
Q & A
Basic: What are the key physical and chemical properties of (2R)-octane-1,2-diol critical for experimental design?
Answer:
this compound (C₈H₁₈O₂, MW 146.23 g/mol) is a chiral diol with a melting point of 36–38°C and a boiling point of 131–132°C at 10 mmHg. Its density is 0.914 g/cm³, and it exists as a solid at room temperature. The stereochemistry (R-configuration at C2) influences its reactivity in asymmetric synthesis. Researchers should note its solubility in polar solvents like DMSO (used in antioxidant studies) and ensure proper storage in sealed containers at room temperature to avoid degradation. Physical properties are critical for solvent selection, reaction temperature optimization, and purification methods (e.g., recrystallization).
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
While not classified as hazardous, standard precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to minimize inhalation of vapors during heating.
- Spill Management: Absorb with inert material (e.g., sand) and dispose of according to local regulations.
- First Aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention if irritation persists.
Refer to Safety Data Sheets (SDS) for detailed protocols, particularly for large-scale syntheses.
Advanced: How can enantiomeric purity of this compound be ensured during synthesis?
Answer:
High enantiomeric purity is achieved via:
- Chiral Starting Materials: Use (2R,3R)-(+)-tartaric acid derivatives as precursors, leveraging their inherent stereochemistry.
- Stereoselective Catalysis: Employ transition-metal catalysts (e.g., Ru or Rh complexes) for asymmetric hydrogenation of ketone intermediates.
- Analytical Validation: Confirm purity via chiral HPLC or ¹H/¹³C-NMR spectroscopy, comparing shifts with known (2R)-enantiomer standards. For example, IR and NMR spectra (C-O and O-H stretches, diol proton coupling) provide structural confirmation.
Advanced: What enzymatic systems enable stereoselective modification of this compound?
Answer:
Cytochrome P450 enzymes (e.g., CYP1A, CYP3A4) and oxidoreductases (e.g., menth-8-ene-1,2-diol:NAD+ oxidoreductase) catalyze stereospecific oxidation. For instance:
- Microbial Degradation: Sphingomonas spp. oxidize polycyclic diols via CYP enzymes, producing epoxide intermediates.
- Substrate Specificity: Enzymes like Rhodococcus erythropolis DCL14 show higher activity toward (1S,2S,4R)-menth-8-ene-1,2-diol, suggesting similar stereochemical preferences for this compound derivatives. Optimize reaction conditions (pH, cofactors) to enhance enzyme efficiency.
Advanced: How does the antioxidant activity of this compound compare to structurally related diols?
Answer:
Antioxidant efficacy is assessed via:
- Radical Scavenging Assays: DPPH or ABTS assays measure hydrogen-donating capacity. This compound’s hydroxyl groups contribute to activity but may be less potent than naphthol- or thiadiazole-substituted analogs (e.g., (1R,2R)-1,2-bis-(5-(4-hydroxynaphthalen-1-yl)thiadiazol-2-yl)ethane-1,2-diol).
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., azo-thiadiazole) enhance radical stabilization. Compare with lignans like nordihydroguaiaretic acid (NDGA), which exhibit higher activity due to conjugated diol and aromatic systems.
Basic: What analytical techniques are essential for characterizing this compound in reaction mixtures?
Answer:
- Chromatography: HPLC with chiral columns or GC-MS to resolve enantiomers and quantify purity.
- Spectroscopy:
- IR: O-H (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches.
- NMR: ¹H NMR (δ 3.5–4.0 ppm for diol protons; coupling constants indicate stereochemistry).
- Elemental Analysis: Validate molecular formula (C₈H₁₈O₂).
- Polarimetry: Measure specific optical rotation ([α]D) to confirm enantiomeric excess.
Advanced: How do microbial degradation pathways inform the environmental fate of this compound?
Answer:
Studies on PAH-degrading bacteria (e.g., Sphingomonas) reveal:
- Oxidation Pathways: Initial CYP-mediated oxidation forms diol epoxides, which are further metabolized into carboxylic acids.
- Biodegradability: this compound’s linear aliphatic chain and hydroxyl groups enhance aqueous solubility, promoting microbial uptake. However, persistence depends on microbial consortia and redox conditions (aerobic vs. anaerobic). Use OECD 301B tests to assess mineralization rates in environmental samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
